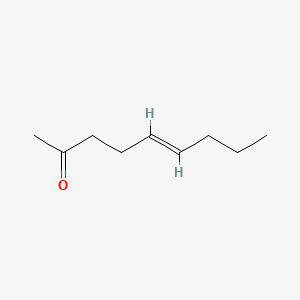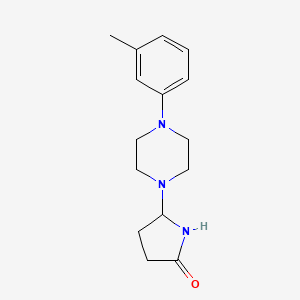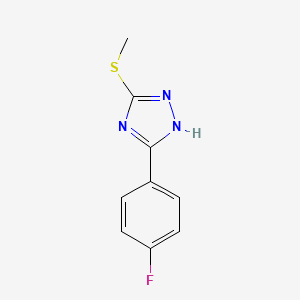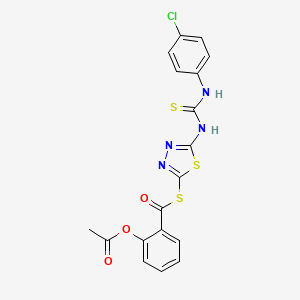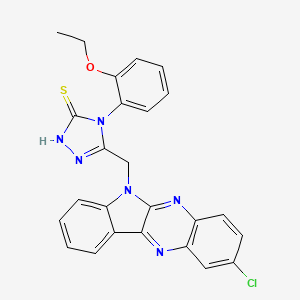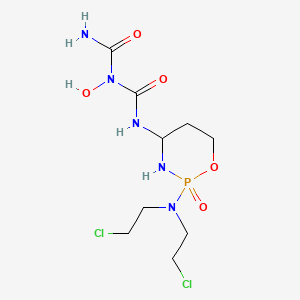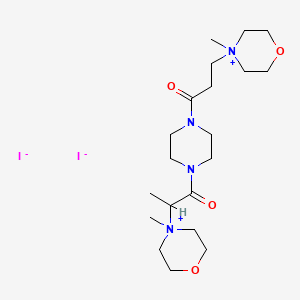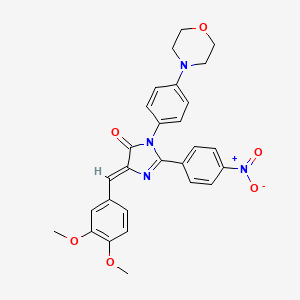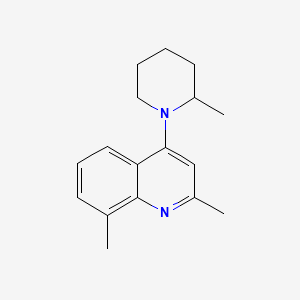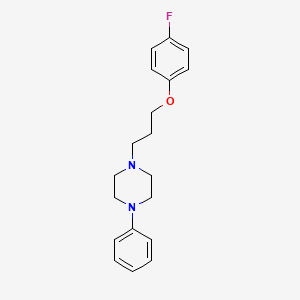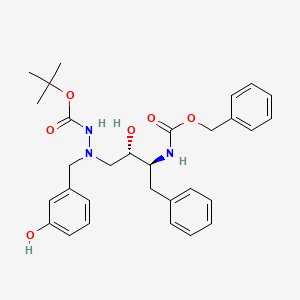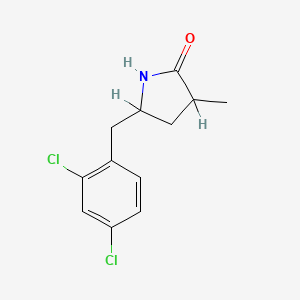
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and improving yield.
化学反应分析
Types of Reactions
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce sulfoxides or sulfones, while reduction typically yields amines. Substitution reactions can result in a variety of derivatives depending on the substituents used.
科学研究应用
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate has several scientific research applications:
Chemistry: It is used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: The compound is employed in staining techniques to visualize biological tissues and cells.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The mechanism of action of Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to involve interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
- Sodium 4-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate
- Sodium 6-amino-5-((3-(((2-methylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate
Uniqueness
Sodium 6-amino-5-((3-(((2-ethylphenyl)amino)sulphonyl)-4-methylphenyl)azo)naphthalene-2-sulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability. Compared to similar compounds, it offers better performance in terms of colorfastness and resistance to environmental factors, making it highly valuable in industrial applications.
属性
CAS 编号 |
97358-57-1 |
|---|---|
分子式 |
C25H23N4NaO5S2 |
分子量 |
546.6 g/mol |
IUPAC 名称 |
sodium;6-amino-5-[[3-[(2-ethylphenyl)sulfamoyl]-4-methylphenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C25H24N4O5S2.Na/c1-3-17-6-4-5-7-23(17)29-35(30,31)24-15-19(10-8-16(24)2)27-28-25-21-12-11-20(36(32,33)34)14-18(21)9-13-22(25)26;/h4-15,29H,3,26H2,1-2H3,(H,32,33,34);/q;+1/p-1 |
InChI 键 |
NHRIRNIOGRYFRS-UHFFFAOYSA-M |
规范 SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])N)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


